N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
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Overview
Description
N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an iodophenyl group and two methylsulfanyl groups attached to the thiazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2-iodoaniline with carbon disulfide and methyl iodide to form the corresponding dithiocarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, nucleophilic catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the iodophenyl group suggests potential interactions with iodine receptors or enzymes involved in iodine metabolism. The thiazole ring and methylsulfanyl groups may also contribute to the compound’s biological activity by interacting with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)-4-methyl-1,2-thiazole-3-carboxamide
- N-(2-iodophenyl)-1,3-thiazole-4-carboxamide
- N-(2-iodophenyl)-5-methyl-1,2-thiazole-4-carboxamide
Uniqueness
N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is unique due to the presence of two methylsulfanyl groups on the thiazole ring, which may enhance its reactivity and biological activity compared to similar compounds. The combination of the iodophenyl group and the thiazole ring also provides a distinctive structural framework that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C12H11IN2OS3 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-(2-iodophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H11IN2OS3/c1-17-11-9(12(18-2)19-15-11)10(16)14-8-6-4-3-5-7(8)13/h3-6H,1-2H3,(H,14,16) |
InChI Key |
MZZVCZNQYJNOLE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SC)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
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